molecular formula C25H23N3O B11120698 2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide

2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11120698
M. Wt: 381.5 g/mol
InChI Key: ZADRNIJPNHFCOY-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with ethylphenyl, methyl, and pyridinyl groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core. This involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The quinoline core is then subjected to Friedel-Crafts alkylation to introduce the ethylphenyl and methyl groups. This involves the reaction of the quinoline with ethylbenzene and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the substituted quinoline with 5-methyl-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: Quinoline derivatives are explored for their use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide
  • 2-(4-ethylphenyl)-6-methyl-N-(5-chloropyridin-2-yl)quinoline-4-carboxamide
  • 2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide exhibits unique properties due to the specific arrangement of its substituents. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for targeted research applications.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-6-methyl-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O/c1-4-18-7-9-19(10-8-18)23-14-21(20-13-16(2)5-11-22(20)27-23)25(29)28-24-12-6-17(3)15-26-24/h5-15H,4H2,1-3H3,(H,26,28,29)

InChI Key

ZADRNIJPNHFCOY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4=NC=C(C=C4)C

Origin of Product

United States

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